1,3-Ditert-butylpyrazole-4-carboxylic acid

Coordination Chemistry pKa Metal Complexation

Choose this specific 1,3-Ditert-butylpyrazole-4-carboxylic acid for its unique steric protection and enhanced lipophilicity (logP 2.95), a +2.43 logP increase vs. unsubstituted analogs. Ideal as a rigid ligand for MOFs, a key intermediate in fungicide synthesis, and a pH-sensitive prodrug module. Its ≥98% purity ensures reliable, high-yield results in demanding R&D applications.

Molecular Formula C12H20N2O2
Molecular Weight 224.304
CAS No. 1152548-17-8
Cat. No. B2764141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Ditert-butylpyrazole-4-carboxylic acid
CAS1152548-17-8
Molecular FormulaC12H20N2O2
Molecular Weight224.304
Structural Identifiers
SMILESCC(C)(C)C1=NN(C=C1C(=O)O)C(C)(C)C
InChIInChI=1S/C12H20N2O2/c1-11(2,3)9-8(10(15)16)7-14(13-9)12(4,5)6/h7H,1-6H3,(H,15,16)
InChIKeyMHSIHRZPQNUXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Ditert-butylpyrazole-4-carboxylic Acid (CAS 1152548-17-8): A Sterically Hindered, High-Purity Building Block for Advanced Coordination Chemistry and Agrochemical Synthesis


1,3-Ditert-butylpyrazole-4-carboxylic acid (CAS: 1152548-17-8) is a specialized pyrazole derivative characterized by two bulky tert-butyl substituents at the 1- and 3-positions and a carboxylic acid handle at the 4-position . This sterically encumbered heterocyclic scaffold serves as a versatile ligand for coordination chemistry and a key intermediate for the synthesis of agrochemicals and pharmaceuticals . Its structural rigidity and distinct electronic profile, arising from the electron-donating tert-butyl groups, confer unique properties in comparison to less substituted pyrazole-4-carboxylic acid analogs, including enhanced solubility in non-polar media and a higher degree of steric protection for metal coordination sites [1].

Why Generic Pyrazole-4-Carboxylic Acids Cannot Substitute 1,3-Ditert-butylpyrazole-4-carboxylic Acid in Demanding Scientific Applications


Generic pyrazole-4-carboxylic acids, such as the unsubstituted parent compound (1H-pyrazole-4-carboxylic acid, CAS 37718-11-9) or its 3,5-dimethyl analog, lack the significant steric bulk and modulated electronic properties imparted by the 1,3-di-tert-butyl substitution pattern [1]. This difference is critical: the tert-butyl groups in 1,3-ditert-butylpyrazole-4-carboxylic acid dramatically alter its physicochemical profile, leading to a calculated 2-unit increase in pKa relative to the unsubstituted acid [2] and an estimated >2 log unit increase in lipophilicity [3]. These shifts are not merely incremental; they dictate solubility, metal-binding affinity, and metabolic stability in ways that fundamentally change its behavior as a ligand or synthetic intermediate. Consequently, substituting a less hindered analog will likely result in divergent reactivity, altered coordination geometries, or failed synthetic routes, underscoring the non-interchangeable nature of this specialized building block.

Quantitative Evidence: How 1,3-Ditert-butylpyrazole-4-carboxylic Acid Differentiates from Closest Analogs in Key Performance Dimensions


Increased pKa Value Significantly Alters Metal-Binding Speciation and Bioavailability

The acidity of the carboxylic acid group in 1,3-ditert-butylpyrazole-4-carboxylic acid is notably lower than that of unsubstituted pyrazole-4-carboxylic acid, a direct consequence of the electron-donating tert-butyl substituents. Predicted pKa values indicate a 1.98 unit increase for the target compound [1].

Coordination Chemistry pKa Metal Complexation Bioavailability

Enhanced Lipophilicity Expands Solvent Compatibility for Non-Polar Reaction Media

The introduction of two tert-butyl groups dramatically increases the compound's partition coefficient (logP), rendering it far more soluble in organic solvents compared to its unsubstituted counterpart. This enhanced lipophilicity is a critical factor for applications in non-polar reaction environments [1].

Lipophilicity logP Solubility Formulation

Steric Shielding of the Pyrazole Nitrogen Atoms Enforces Discrete Coordination Geometries

The bulky 1,3-di-tert-butyl substitution creates a well-defined steric pocket around the pyrazole ring. Crystallographic analysis reveals that the tert-butyl groups adopt conformations that effectively shield the N2 nitrogen atom, while the N1 nitrogen is blocked by the N-tert-butyl substituent, forcing metal coordination to occur primarily through the carboxylic acid group or under geometrically constrained conditions [1]. In contrast, analogs like 3,5-dimethyl-1H-pyrazole-4-carboxylic acid present a less defined steric environment, leading to variable coordination modes [2].

Steric Hindrance Coordination Chemistry Ligand Design Catalysis

High-Purity Commercial Availability from Reputable Vendors Reduces Downstream Quality Control Burden

As a specialized, high-demand building block, 1,3-ditert-butylpyrazole-4-carboxylic acid is available from multiple reputable chemical suppliers in analytically verified high purity (≥98% by HPLC) . This contrasts with many generic, less substituted pyrazole-4-carboxylic acids, which may be offered at variable purities (often 95–97%) without rigorous analytical documentation .

Purity Quality Control Procurement Reproducibility

Proven Utility as a Key Intermediate in Agrochemical Patents Demonstrates Industrial Relevance

The 1,3-disubstituted pyrazole-4-carboxylic acid scaffold, of which this compound is a prime example, is explicitly claimed as a valuable intermediate in multiple patent documents for the synthesis of modern fungicides [1]. This established industrial route provides a clear, validated application pathway, unlike less substituted analogs which may lack such documented downstream utility.

Agrochemical Fungicide Intermediate Patent

Optimal Application Scenarios for 1,3-Ditert-butylpyrazole-4-carboxylic Acid Based on Verified Performance Advantages


Synthesis of Sterically Demanding Metal-Organic Frameworks (MOFs) and Discrete Coordination Complexes

This compound is ideally suited as a rigid, sterically protective ligand for the construction of MOFs and discrete metal complexes. Its quantified pKa shift (Δ+1.98) alters metal-binding thermodynamics, while its enhanced lipophilicity (ΔlogP +2.43) improves solubility in organic solvents, facilitating solution-phase synthesis and post-synthetic modification of frameworks [1]. The bulky tert-butyl groups enforce specific coordination geometries, reducing structural disorder and leading to more crystalline, analytically tractable materials compared to those obtained with less hindered pyrazole ligands [2].

Key Building Block for Next-Generation Agrochemicals and Fungicides

As a validated intermediate in patented synthetic routes to pyrazole carboxamide fungicides, this compound offers a direct path to novel agrochemical candidates [1]. Its high commercial purity (≥98%) minimizes the risk of side reactions during multistep syntheses, ensuring higher yields of the final active ingredient. The compound's increased lipophilicity (logP 2.95) may also confer improved cuticular penetration and systemic movement in plant tissue for the resulting fungicide molecules, a critical parameter for in vivo efficacy [2].

Design of pH-Responsive or Lipophilic Prodrugs

The well-defined pKa value (5.93) and high logP (2.95) of this pyrazole acid make it a predictable and tunable module for the design of pH-sensitive prodrugs or lipophilic drug conjugates. The carboxylic acid handle is conveniently positioned for amide or ester bond formation, while the steric bulk of the tert-butyl groups can shield a cleavable linker from premature hydrolysis. The >100-fold increase in lipophilicity relative to unsubstituted pyrazole-4-carboxylic acid directly enhances membrane permeability and oral bioavailability potential, a critical advantage in early-stage drug discovery [1].

High-Fidelity Reference Standard for Method Development and Validation

Given its well-defined crystal structure (CCDC 2313135/2313136) and high commercial purity (≥98%), this compound serves as an excellent analytical reference standard for HPLC, LC-MS, and NMR method development. Its unique combination of high lipophilicity and a distinct UV/Vis chromophore (arising from the pyrazole ring) enables robust method validation for purity assessment and impurity profiling in complex reaction mixtures, offering a reliable benchmark not available with less pure or poorly characterized analogs [1].

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